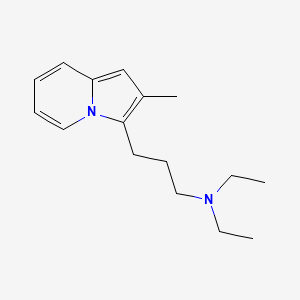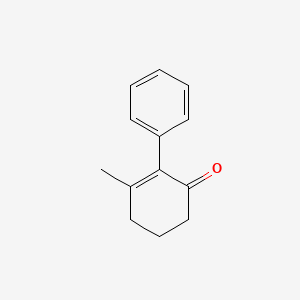
3-Methyl-2-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-2-cyclohexen-1-one is an organic compound with the molecular formula C13H14O It is a derivative of cyclohexenone, characterized by the presence of a phenyl group and a methyl group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acid Hydrolysis and Decarboxylation: One method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another method is the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable synthetic route.
Industrial Production Methods
Industrial production methods for 3-Methyl-2-phenyl-2-cyclohexen-1-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous diethyl ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Methyl-2-phenyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Industry: It is used in the synthesis of fragrances and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenyl-2-cyclohexen-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions with nucleophiles, which is a key pathway in its chemical reactivity . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler enone with similar reactivity but lacking the phenyl and methyl groups.
3-Methyl-2-cyclohexen-1-one: Similar structure but without the phenyl group.
2-Cyclohexen-1-one, 3-phenyl-: Similar structure but without the methyl group.
Uniqueness
3-Methyl-2-phenyl-2-cyclohexen-1-one is unique due to the presence of both a phenyl and a methyl group, which influence its chemical reactivity and potential applications. The combination of these groups makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.
Propriétés
Numéro CAS |
65825-74-3 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-methyl-2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |
Clé InChI |
MSZJJHUOOBLVCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


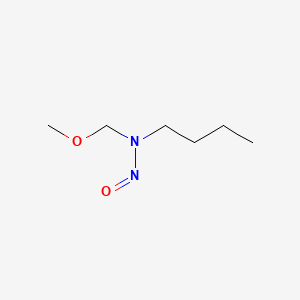
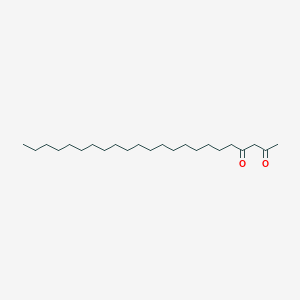
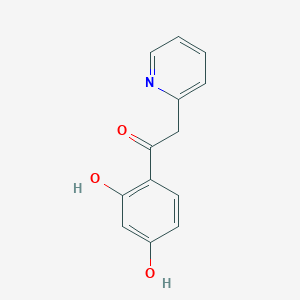
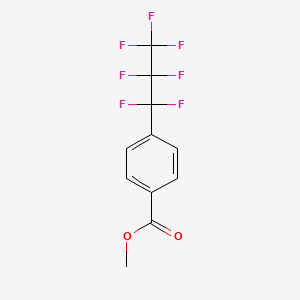
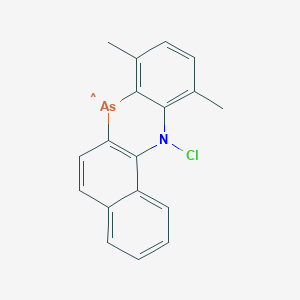
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
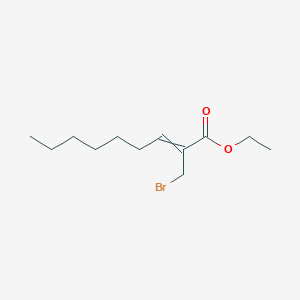
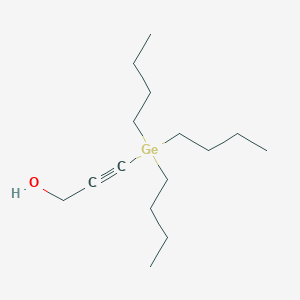
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)


![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
